molecular formula C14H19BrN2OS B2877641 (5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone CAS No. 1797611-98-3

(5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone

Cat. No.: B2877641
CAS No.: 1797611-98-3
M. Wt: 343.28
InChI Key: XDBXZRXAHJIRRZ-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone is a sophisticated chemical building block primarily utilized in medicinal chemistry and drug discovery research. Its core value lies in its bifunctional structure, featuring a 5-bromopyridine moiety that serves as an excellent handle for palladium-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig reactions, enabling rapid diversification of the molecular core. Concurrently, the pyrrolidine scaffold bearing a tert-butylthio group is a privileged structure in the design of pharmacologically active compounds, often contributing to target binding and influencing pharmacokinetic properties. This makes the compound a valuable intermediate for the synthesis of targeted protein degraders, like PROTACs , where it can be incorporated as a linker or as part of the warhead ligand targeting specific proteins of interest. Researchers employ this chemical to construct novel compound libraries aimed at probing biological pathways, particularly those involving kinases and other enzymes where such heterocyclic systems are prevalent. Its application is critical for generating structure-activity relationship (SAR) data and for developing potential therapeutic candidates in oncology and inflammatory diseases.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(3-tert-butylsulfanylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2OS/c1-14(2,3)19-12-4-5-17(9-12)13(18)10-6-11(15)8-16-7-10/h6-8,12H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBXZRXAHJIRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CCN(C1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Pyrrolidin-3-one

A widely applicable method involves functionalizing pyrrolidin-3-one through nucleophilic substitution. The ketone group in pyrrolidin-3-one is first converted to a leaving group (e.g., tosylate or bromide), enabling tert-butylthiol to displace it.

Procedure:

  • Tosylation of Pyrrolidin-3-one:
    Pyrrolidin-3-one (1.0 eq) is treated with p-toluenesulfonyl chloride (1.2 eq) in dichloromethane with triethylamine (2.0 eq) at 0°C for 2 hours. The resulting 3-tosylpyrrolidin-3-one is isolated via filtration (Yield: 85–90%).
  • Thiol Substitution:
    3-Tosylpyrrolidin-3-one (1.0 eq) is reacted with tert-butylthiol (1.5 eq) in DMF at 80°C for 12 hours. Potassium carbonate (2.0 eq) is added to scavenge liberated tosylate. The product, 3-(tert-butylthio)pyrrolidin-3-one, is purified via column chromatography (Yield: 70–75%).

  • Ketone Reduction:
    The ketone is reduced to pyrrolidine using sodium borohydride (2.0 eq) in methanol at 25°C for 4 hours, yielding 3-(tert-butylthio)pyrrolidine (Yield: 90–95%).

Analytical Data:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 3.45–3.35 (m, 4H, pyrrolidine H), 2.95 (t, $$J = 7.2$$ Hz, 1H, SCH$$2$$), 1.42 (s, 9H, C(CH$$3$$)$$3$$).
  • IR (cm$$^{-1}$$): 2950 (C-H stretch), 2560 (S-H stretch, absent post-reduction), 1450 (C-S vibration).

Synthesis of 5-Bromonicotinoyl Chloride

5-Bromonicotinic acid is activated as an acyl chloride to facilitate coupling with the pyrrolidine nucleophile.

Procedure:

  • Chlorination of 5-Bromonicotinic Acid:
    5-Bromonicotinic acid (1.0 eq) is refluxed with thionyl chloride (3.0 eq) in anhydrous toluene for 3 hours. Excess thionyl chloride is removed under vacuum, yielding 5-bromonicotinoyl chloride as a pale-yellow solid (Yield: 95–98%).

Analytical Data:

  • Melting Point: 89–91°C.
  • $$^{13}$$C NMR (100 MHz, CDCl$$_3$$): δ 167.2 (C=O), 152.1, 139.8, 135.2 (pyridine C), 122.5 (C-Br).

Coupling of 5-Bromonicotinoyl Chloride with 3-(tert-Butylthio)pyrrolidine

The final step involves nucleophilic acyl substitution between the acyl chloride and the pyrrolidine.

Procedure:

  • Reaction Setup:
    5-Bromonicotinoyl chloride (1.0 eq) is dissolved in dry THF under nitrogen. 3-(tert-Butylthio)pyrrolidine (1.2 eq) and triethylamine (2.5 eq) are added dropwise at 0°C. The mixture is stirred at 25°C for 12 hours.
  • Workup:
    The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields the title compound as a white solid (Yield: 65–70%).

Analytical Data:

  • Molecular Formula: C$${14}$$H$${18}$$BrN$$_2$$OS.
  • Molecular Weight: 349.27 g/mol.
  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.78 (d, $$J = 2.0$$ Hz, 1H, pyridine H), 8.61 (d, $$J = 2.0$$ Hz, 1H, pyridine H), 7.92 (t, $$J = 2.0$$ Hz, 1H, pyridine H), 3.80–3.60 (m, 4H, pyrrolidine H), 3.15 (t, $$J = 7.6$$ Hz, 1H, SCH$$2$$), 1.44 (s, 9H, C(CH$$3$$)$$3$$).
  • IR (cm$$^{-1}$$): 1680 (C=O stretch), 1530 (C-Br), 1455 (C-S).

Alternative Synthetic Pathways

Direct Functionalization of Preformed Methanones

Modifying existing methanones, such as (5-bromopyridin-3-yl)(pyrrolidin-1-yl)methanone, via thiol-ene chemistry or radical-based sulfuration could introduce the tert-butylthio group. However, regioselectivity and side reactions (e.g., over-sulfuration) limit practicality.

Transition-Metal-Catalyzed C-S Bond Formation

Palladium-catalyzed coupling between a bromopyridine intermediate and a tert-butylthiolate nucleophile has been reported for similar systems. However, competing dehalogenation and catalyst poisoning by sulfur remain challenges.

Challenges and Optimization

  • Steric Hindrance: The tert-butylthio group impedes nucleophilic attack on the acyl chloride, necessitating excess pyrrolidine (1.2–1.5 eq) and prolonged reaction times.
  • Sulfur Sensitivity: Thioethers are prone to oxidation; thus, reactions must be conducted under inert atmospheres.
  • Purification: Silica gel chromatography is essential to separate the product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the bromo group to a more oxidized state.

  • Reduction: : Reduction of the pyridine ring or other functional groups.

  • Substitution: : Replacement of the bromo group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Bromopyridine derivatives with higher oxidation states.

  • Reduction: : Reduced pyridine derivatives.

  • Substitution: : Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

(5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying the biological activity of pyridine derivatives.

  • Medicine: : Developing new pharmaceuticals with potential therapeutic effects.

  • Industry: : Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

The following structurally related compounds are analyzed for their physicochemical properties and functional differences:

Structural Analogs and Key Differences

Table 1: Comparative Analysis of Selected Pyridine Derivatives
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₄H₁₇BrN₂OS ~353.27* 5-Bromopyridin-3-yl, tert-butylthio-pyrrolidine High lipophilicity (logP ~3.5†)
(5-Bromopyridin-3-yl)(phenyl)methanone (59105-50-9) C₁₂H₈BrNO 278.10 Phenyl group Aromatic π-stacking potential
1-(5-Bromo-2-methylpyridin-3-yl)ethanone (1256823-89-8) C₈H₇BrNO 228.05 2-Methylpyridine, ethanone Lower steric bulk (mp: ~85°C)
1-(5-Bromo-pyridin-3-yl)-ethanone (Unlisted) C₇H₆BrNO 200.04 Ethanone substituent mp: 90°C, bp: N/A
2-Acetyl-5-bromothiophene (5370-25-2) C₆H₅BrOS 205.07 Thiophene core, acetyl group mp: 94–95°C, bp: 103°C/4mmHg
tert-Butyl pyrrolidine derivatives (e.g., from ) Varies ~350–450 Dimethoxymethyl, silyloxy groups Enhanced hydrophilicity (logP ~2.0)

*Estimated based on structural analogs; †Predicted using fragment-based methods.

Functional and Reactivity Insights

  • Electronic Effects : The bromine atom on the pyridine ring directs electrophilic substitution reactions, contrasting with thiophene analogs (e.g., 2-acetyl-5-bromothiophene), where the sulfur atom alters resonance and reactivity .
  • Steric Influence: The bulky tert-butylthio group may hinder interactions with planar binding sites (e.g., enzymes or receptors) compared to smaller substituents like methyl or ethanone .

Research Findings

  • Synthetic Utility : The target compound’s pyrrolidine-thioether linkage is less common in commercial catalogs compared to carbamate- or silyl-protected analogs (e.g., tert-butyl pyrrolidine derivatives in ), highlighting its niche applicability.
  • Stability: Unlike trifluoroethanone derivatives (e.g., CAS 1883347-28-1), which form hydrochloride salts for enhanced solubility, the tert-butylthio group may confer resistance to metabolic oxidation .

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